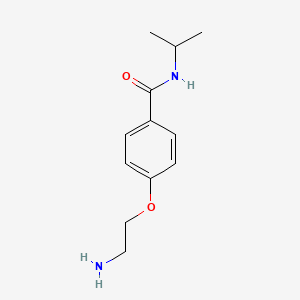

4-(2-Aminoethoxy)-N-isopropylbenzamide

Overview

Description

4-(2-Aminoethoxy)-N-isopropylbenzamide (AIB) is a small molecule that has been studied extensively for its potential applications in a variety of scientific research fields. AIB is an amide derivative of benzamide and is composed of two amino groups and a carboxyl group. AIB has been found to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer effects. Due to its versatile properties, AIB has been used in a variety of scientific research studies to explore its potential therapeutic effects.

Scientific Research Applications

Synthesis and Characterization of Polyimides

4-(2-Aminoethoxy)-N-isopropylbenzamide is used in the synthesis of new diamines for the creation of polyimides. This application is significant in polymer science, contributing to the development of materials with desirable thermal and solvent resistance properties. These polyimides are synthesized through a two-step procedure involving poly(amic acid) formation and subsequent cyclodehydration, yielding polymers with inherent viscosities of 0.62–0.97 dl/g. The solubility of these polymers in organic solvents and their thermal stability (degradation temperatures between 240°C to 550°C) highlight their potential in various industrial applications (Butt et al., 2005).

Electrochemical Oxidation in Antioxidant Study

Another significant application is in the study of the electrochemical oxidation of amino-substituted benzamide derivatives. These compounds, including 4-(2-Aminoethoxy)-N-isopropylbenzamide, demonstrate potential as powerful antioxidants due to their ability to scavenge free radicals. Understanding their electrochemical oxidation mechanisms is crucial for comprehending their radical scavenging activity. This research contributes to the broader field of antioxidants and their potential therapeutic applications (Jovanović et al., 2020).

Hemoglobin Allosteric Activity Modifiers

In the field of medicinal chemistry, derivatives of 4-(2-Aminoethoxy)-N-isopropylbenzamide are explored for their potential to modulate the oxygen affinity of human hemoglobin. This investigation into allosteric effectors of hemoglobin could have significant implications in clinical and biological areas that require a reversal of depleted oxygen supply, such as in ischemia, stroke, and tumor radiotherapy. The modification of hemoglobin’s oxygen affinity is a promising area of research for therapeutic intervention (Randad et al., 1991).

Anticonvulsant Activity Study

4-(2-Aminoethoxy)-N-isopropylbenzamide also finds application in the development of anticonvulsant drugs. The compound's derivatives have been tested for their effectiveness against seizures, demonstrating significant potential in the treatment of epilepsy and related disorders. This research contributes to the ongoing search for more effective and safer anticonvulsant medications (Clark et al., 1984).

properties

IUPAC Name |

4-(2-aminoethoxy)-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9(2)14-12(15)10-3-5-11(6-4-10)16-8-7-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIIXJHOTOLQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethoxy)-N-isopropylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

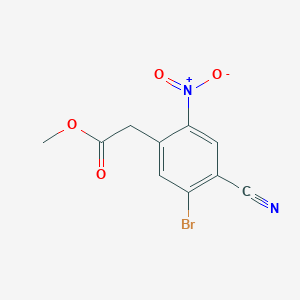

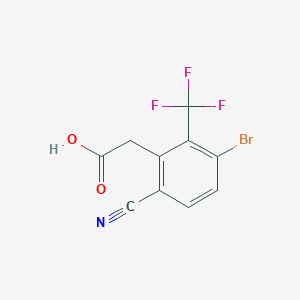

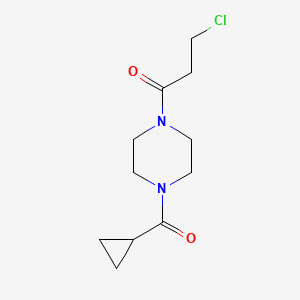

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)

![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)

![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)

![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)

![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)